![molecular formula C7H17ClOSi B11910331 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol CAS No. 18243-97-5](/img/structure/B11910331.png)
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Chloromethyl)dimethylsilyl)butan-1-ol is a chemical compound with the molecular formula C7H17ClOSi It is a silyl ether derivative of butanol, characterized by the presence of a chloromethyl group attached to the silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)dimethylsilyl)butan-1-ol typically involves the reaction of 4-bromo-1-butanol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
4-Bromo-1-butanol+Chloromethyl(dimethyl)silaneNaH4-((Chloromethyl)dimethylsilyl)butan-1-ol
Industrial Production Methods
Industrial production methods for 4-((Chloromethyl)dimethylsilyl)butan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
化学反应分析
Types of Reactions
4-((Chloromethyl)dimethylsilyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((Chloromethyl)dimethylsilyl)butanal or 4-((Chloromethyl)dimethylsilyl)butanone.
Reduction: Formation of 4-((Methyl)dimethylsilyl)butan-1-ol.
Substitution: Formation of 4-((Azidomethyl)dimethylsilyl)butan-1-ol or 4-((Cyanomethyl)dimethylsilyl)butan-1-ol.
科学研究应用
4-((Chloromethyl)dimethylsilyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((Chloromethyl)dimethylsilyl)butan-1-ol involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
- 4-((Bromomethyl)dimethylsilyl)butan-1-ol
- 4-((Iodomethyl)dimethylsilyl)butan-1-ol
- 4-((Methoxymethyl)dimethylsilyl)butan-1-ol
Uniqueness
4-((Chloromethyl)dimethylsilyl)butan-1-ol is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo compared to its bromomethyl and iodomethyl analogs, which are more reactive but less stable.
属性
CAS 编号 |
18243-97-5 |
|---|---|
分子式 |
C7H17ClOSi |
分子量 |
180.75 g/mol |
IUPAC 名称 |
4-[chloromethyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,7-8)6-4-3-5-9/h9H,3-7H2,1-2H3 |
InChI 键 |
QZFNUVPHRBVWRF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCCO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


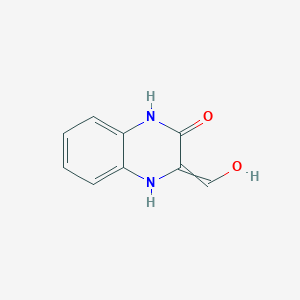
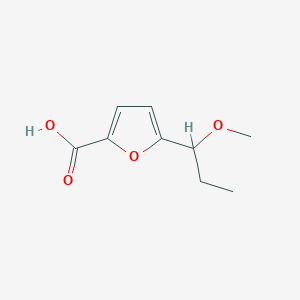




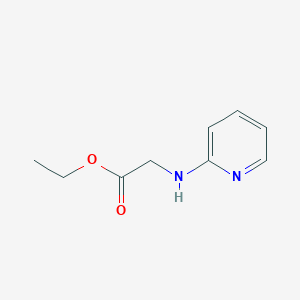

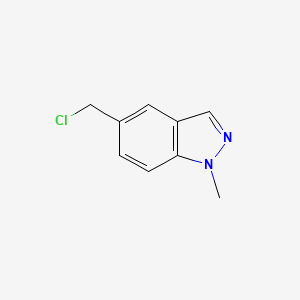
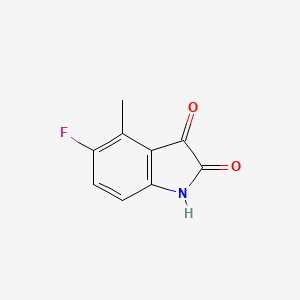
![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)
